Herkesterone
Description
Herkesterone is a novel ecdysteroid first isolated from Serratula wolffii (Asteraceae) in 2006 . Structurally, it features a unique 7,9(11)-dien-6-one backbone, distinguishing it from typical ecdysteroids like 20-hydroxyecdysone . Its identification relied on advanced spectroscopic techniques, including UV and NMR, which confirmed the conjugated diene system and hydroxylation patterns .
Properties
Molecular Formula |
C27H42O8 |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
(2S,3R,5S,10R,13R,14S,17S)-2,3,5,14-tetrahydroxy-10,13-dimethyl-17-[(2R,3S)-2,3,6-trihydroxy-6-methylheptan-2-yl]-1,2,3,4,12,15,16,17-octahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C27H42O8/c1-22(2,32)9-8-20(30)25(5,33)19-7-11-26(34)16-12-21(31)27(35)14-18(29)17(28)13-24(27,4)15(16)6-10-23(19,26)3/h6,12,17-20,28-30,32-35H,7-11,13-14H2,1-5H3/t17-,18+,19-,20-,23+,24+,25+,26+,27+/m0/s1 |
InChI Key |
IPPARPMLJLUMNP-DDKGYFRNSA-N |
Isomeric SMILES |
C[C@]12CC=C3C(=CC(=O)[C@]4([C@@]3(C[C@@H]([C@@H](C4)O)O)C)O)[C@@]1(CC[C@@H]2[C@](C)([C@H](CCC(C)(C)O)O)O)O |
Canonical SMILES |
CC12CC=C3C(=CC(=O)C4(C3(CC(C(C4)O)O)C)O)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O |
Synonyms |
herkesterone |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues
25-Hydroxydacryhainansterone
- Source : Co-occurs with Herkesterone in S. wolffii .
- Structural Features : Shares a hydroxyl group at C-25 but lacks the 7,9(11)-dien-6-one system.
- Analytical Challenges : Overlaps with this compound in RP-HPLC chromatograms at 245 nm, requiring first-derivative spectral analysis for differentiation .
20-Hydroxyecdysone
- Source : Ubiquitous in plants and arthropods.
- Structural Features : Contains a 2,3-dien-6-one core with hydroxyl groups at C-2, C-3, and C-20.
- Functional Implications : The absence of a 7,9(11) diene in 20-hydroxyecdysone reduces its polarity compared to this compound, influencing extraction efficiency and receptor binding .
Ponasterone A
- Source : Found in Podocarpus species.
- Structural Features : Similar to 20-hydroxyecdysone but with a C-24/C-25 epoxide group.
Analytical and Functional Comparisons
Table 1: Structural and Functional Properties
| Compound | Core Structure | Key Functional Groups | UV λmax (nm) | Source |
|---|---|---|---|---|
| This compound | 7,9(11)-dien-6-one | C-11 hydroxyl | 298 | Serratula wolffii |
| 25-Hydroxydacryhainansterone | Standard ecdysteroid | C-25 hydroxyl | 245 → 298 (shift) | Serratula wolffii |
| 20-Hydroxyecdysone | 2,3-dien-6-one | C-2, C-3, C-20 hydroxyls | 242 | Widespread in plants |
| Ponasterone A | 2,3-dien-6-one | C-24/C-25 epoxide | 245 | Podocarpus spp. |
Table 2: Analytical Challenges and Solutions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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